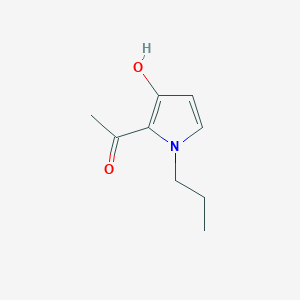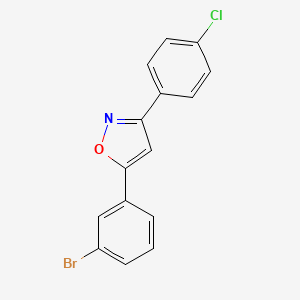
Isoxazole, 5-(3-bromophenyl)-3-(4-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromophenyl)-3-(4-chlorophenyl)isoxazole: is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of bromine and chlorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-3-(4-chlorophenyl)isoxazole typically involves a 1,3-dipolar cycloaddition reaction. This reaction requires a 1,3-dipole and a dipolarophile. For instance, the reaction between 3-bromobenzonitrile oxide and 4-chlorophenylacetylene can yield the desired isoxazole derivative . The reaction is often carried out under reflux conditions in the presence of a suitable solvent such as toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, microwave-assisted synthesis has been reported to improve reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: Halogen substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Amines and related compounds.
Substitution: Substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, derivatives of isoxazoles have shown potential as anti-inflammatory, antimicrobial, and anticancer agents. The presence of bromine and chlorine atoms can enhance the biological activity of these compounds .
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and resins. Its reactivity allows for the creation of materials with specific properties tailored to various applications .
Mécanisme D'action
The mechanism of action of 5-(3-Bromophenyl)-3-(4-chlorophenyl)isoxazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, it could inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The molecular targets and pathways involved would vary based on the specific derivative and its intended use .
Comparaison Avec Des Composés Similaires
- 5-(4-Bromophenyl)isoxazole
- 3-(4-Chlorophenyl)isoxazole
- 5-(3-Chlorophenyl)-3-(4-bromophenyl)isoxazole
Comparison: Compared to its analogs, 5-(3-Bromophenyl)-3-(4-chlorophenyl)isoxazole may exhibit different reactivity and biological activity due to the specific positions of the bromine and chlorine atoms. These substituents can influence the compound’s electronic properties, steric hindrance, and overall stability, making it unique in its class .
Propriétés
Numéro CAS |
651021-67-9 |
|---|---|
Formule moléculaire |
C15H9BrClNO |
Poids moléculaire |
334.59 g/mol |
Nom IUPAC |
5-(3-bromophenyl)-3-(4-chlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C15H9BrClNO/c16-12-3-1-2-11(8-12)15-9-14(18-19-15)10-4-6-13(17)7-5-10/h1-9H |
Clé InChI |
QAJFSFDMRLCHCR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C2=CC(=NO2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


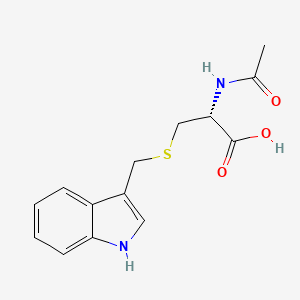
![5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 3-methyl-6-phenyl-](/img/structure/B12902622.png)
![12-(Trimethylsilyl)isoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B12902643.png)
![N-[(4-Methylphenyl)methyl]-N-(2-methylpropyl)pyrrolidin-3-amine](/img/structure/B12902651.png)

methanol](/img/structure/B12902656.png)
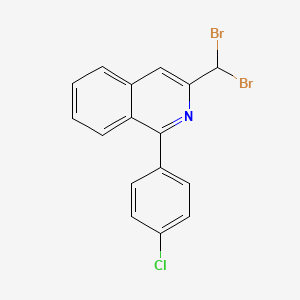

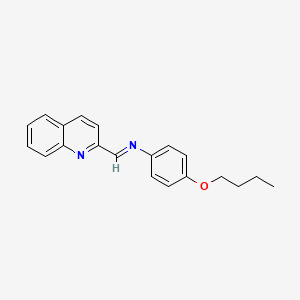
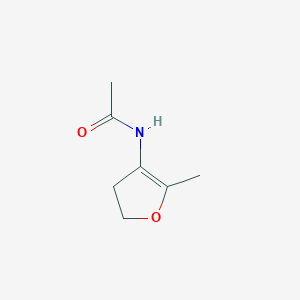
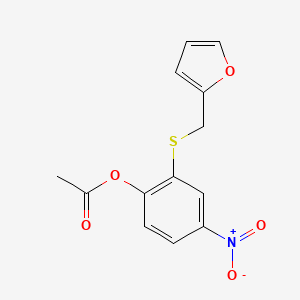
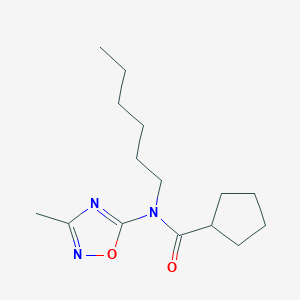
![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-fluorophenyl)-](/img/structure/B12902696.png)
